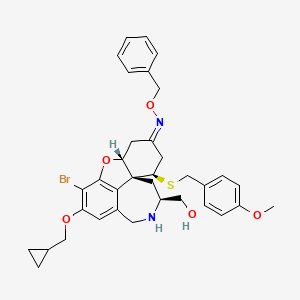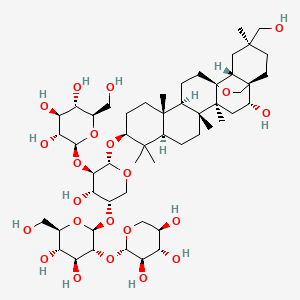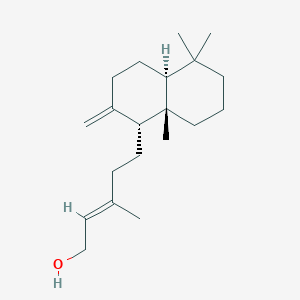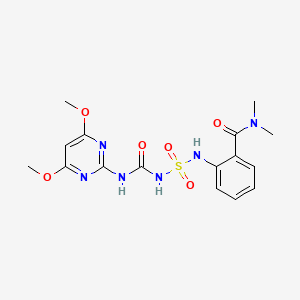
Orthosulfamuron
概要
説明
Orthosulfamuron is a systemic post-emergence herbicide belonging to the sulfamoylurea class of herbicides. Sulfamoylurea herbicides act through inhibition of branch-chain amino acid biosynthesis in plants. This compound′ s specific mode of action is through the inhibition of the plant enzyme, acetolactate synthase, also known as acetohydroxy acid synthase (ALS/AHAS). Inhibition of ALS/AHAS blocks the branched-chain amino acid biosynthesis of valine, leucine, and isoleucine, which are involved in the plant growth process. This compound can be synthesized by reaction of N,N-dimethyl 2-sulfamoylchloride benzcarbamate with 2-amino-4,6-dimethoxypyrimidine in the presence of a base.
This compound is an N-sulfonylurea and sulfuric amide resulting from the formal condensation of sulfuric acid with the primary amino group of 1-(4,6-dimethoxypyrimidin-2-yl)urea and with the primary amino group of 2-amino-N,N-dimethylbenzamide (1 mol eq. of each). An acetolactate synthase inhibitor, it is used as a pre- and post-emergent herbicide for the treatment of grasses and broad-leaved weeds in rice crops. It has a role as an EC 2.2.1.6 (acetolactate synthase) inhibitor and a herbicide. It is a tertiary carboxamide, a sulfuric amide, a N-sulfonylurea and an aromatic ether.
科学的研究の応用
Degradation by Soil Fungi
Orthosulfamuron, a herbicide used in rice cultivation, presents environmental risks due to its persistence and water solubility. A study by Pandey and Choudhury (2020) explored the interaction between this compound and soil fungi. They discovered that various fungal species, particularly Aspergillus niger, can survive in soil containing this compound and can degrade the herbicide through biochemical processes. This degradation is significant as it involves hydrolytic cleavage of the sulfonylurea bridge and cleavage of the N-C bond in the pyrimidinyl ring, suggesting a potential environmental remediation method for this chemical (Pandey & Choudhury, 2020).
Residue Determination in Grains
Foramsulfuron and this compound, both sulfonylurea herbicides, are used in grain fields but their residues can be problematic. Ma et al. (2018) developed a method combining QuEChERS and UPLC-MS/MS for the simultaneous determination of these herbicides in various grains like soybeans, wheat, rice, and maize. This method proved effective with good recovery rates and reproducibility, highlighting its utility for detecting residues in food crops (Ma et al., 2018).
Photocatalytic Degradation Using ZnO Nanoparticles
Naveetha, Ramesh, and Rajasekharam (2020) investigated the photocatalytic degradation of this compound using zinc oxide nanoparticles. Their study demonstrated that ZnO nanoparticles could significantly accelerate the degradation of this compound under sunlight. The degradation process followed pseudo first-order kinetics, and the reaction rate was significantly higher than photolysis alone. This research presents a potential method for the environmental decontamination of this compound residues (Naveetha, Ramesh, & Rajasekharam, 2020).
Residue Analysis in Rice
Lee et al. (2014) conducted a study on the residue analysis of this compound in rice using liquid chromatography-tandem mass spectrometry. They developed a method with satisfactory recovery rates and a quantitation limit lower than the maximum residue limit set by the Ministry of Food and Drug Safety in Korea. This method was applied to field samples, demonstrating its effectiveness for monitoring this compound residues in rice production (Lee et al., 2014).
作用機序
Orthosulfamuron is a systemic post-emergence herbicide belonging to the sulfamoylurea class of herbicides . It has been widely used in many rice-growing countries, including Bangladesh, India, Korea, Pakistan, the USA, and Vietnam . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
This compound’s primary target is the plant enzyme, acetolactate synthase , also known as acetohydroxy acid synthase (ALS/AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, which are involved in the plant growth process .
Mode of Action
This compound inhibits the activity of ALS/AHAS . This inhibition blocks the branched-chain amino acid biosynthesis of valine, leucine, and isoleucine . These amino acids are essential for plant growth, and their deficiency leads to the cessation of cell division and plant growth .
Biochemical Pathways
The major biochemical pathway affected by this compound is the biosynthesis of branched-chain amino acids . The inhibition of ALS/AHAS enzyme disrupts this pathway, leading to a deficiency of valine, leucine, and isoleucine . This deficiency halts cell division and plant growth .
Pharmacokinetics
This compound is highly soluble in water and tends to be moderately persistent in the environment . It is rapidly absorbed through both roots and leaves and is translocated symplastically and apoplastically throughout the plant . Due to its high water solubility and moderate persistence, there is a high risk of leaching to groundwater .
Result of Action
The inhibition of the ALS/AHAS enzyme by this compound leads to a deficiency of essential branched-chain amino acids, which results in the cessation of cell division and plant growth . This effectively controls the growth of weeds, especially sedges, in rice fields .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound. Its high water solubility and moderate persistence make it prone to leaching, potentially leading to groundwater contamination . Moreover, it may cause phytotoxicity and affect the growth of succeeding crops . Therefore, the interaction between this compound and environmental factors, such as soil fungi, is crucial for environmental safety .
Safety and Hazards
生化学分析
Biochemical Properties
Orthosulfamuron plays a significant role in biochemical reactions by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants . This inhibition disrupts the production of essential amino acids, leading to the cessation of cell division and plant growth. This compound interacts with ALS by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions .
Cellular Effects
This compound affects various types of cells and cellular processes. In plants, it inhibits cell division and growth by disrupting the synthesis of branched-chain amino acids . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, leading to stunted growth and eventual plant death. In animal studies, this compound has shown low mammalian toxicity but has been noted to cause neurotoxic effects and reproductive/developmental toxicity at higher concentrations .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the acetolactate synthase enzyme, inhibiting its activity . This inhibition prevents the synthesis of branched-chain amino acids, which are essential for protein synthesis and cell growth. The binding of this compound to ALS is highly specific, and this interaction is responsible for its herbicidal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is moderately persistent in the environment and can degrade through hydrolysis and microbial activity . Long-term studies have shown that this compound can cause liver hypertrophy and vacuolation in rats and mice, as well as kidney hyperplasia and spleen haemosiderosis in rats . These effects highlight the importance of monitoring the stability and degradation of this compound in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits low toxicity, but at higher doses, it can cause neurotoxic effects and reproductive/developmental toxicity . Studies have shown that there is a threshold effect, where adverse effects become more pronounced at higher concentrations. It is crucial to determine the appropriate dosage to minimize toxic effects while maintaining its herbicidal efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through hydrolysis and microbial degradation . The compound is metabolized by soil fungi, such as Aspergillus niger, which can degrade this compound through hydrolytic cleavage of the sulfonylurea bridge and N-C bond . These metabolic pathways are essential for the breakdown and detoxification of this compound in the environment.
Transport and Distribution
This compound is highly soluble in water and can be transported and distributed within cells and tissues through both symplastic and apoplastic pathways . The compound is absorbed by plant roots and leaves and translocated throughout the plant. Its high solubility and volatility also pose a risk of leaching into groundwater . Understanding the transport and distribution of this compound is crucial for assessing its environmental impact.
Subcellular Localization
The subcellular localization of this compound is primarily within the chloroplasts, where it exerts its herbicidal activity by inhibiting acetolactate synthase . The compound’s localization to specific cellular compartments is facilitated by its chemical properties and interactions with cellular transport mechanisms. This targeted localization is essential for its effectiveness as a herbicide.
特性
IUPAC Name |
2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoylamino]-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O6S/c1-22(2)14(23)10-7-5-6-8-11(10)20-29(25,26)21-16(24)19-15-17-12(27-3)9-13(18-15)28-4/h5-9,20H,1-4H3,(H2,17,18,19,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDPMNSCCRBWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1NS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034788 | |
| Record name | Orthosulfamuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes before boiling | |
| Record name | Orthosulfamuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In n-heptane 0.23, xylene 129.8 (both in mg/L, 20 °C). In acetone 19.5, ethyl acetate 3.3, 1,2-dichloromethane 56.0, methanol 8.3 ( all in g/L, 20 °C), In water, 629 mg/L at 20 °C (pH 7); 26.2 mg/L at 20 °C (pH 4); 38,900 mg/L at 20 °C (pH 8.5) | |
| Record name | Orthosulfamuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.48 at 22.0 °C | |
| Record name | Orthosulfamuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
8.4X10-7 mm Hg at 20 °C at 25 °C | |
| Record name | Orthosulfamuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Orthosulfamuron is a systemic post-emergence herbicide belonging to the sulfamoylurea class of herbicides. Sulfamoylurea herbicides act through inhibition of branch-chain amino acid biosynthesis in plants. Orthosulfamuron's specific mode of action is through the inhibition of the plant enzyme, acetolactate synthase, also known as acetohydroxy acid synthase (ALS/AHAS). Inhibition of ALS/AHAS blocks the branched-chain amino acid biosynthesis of valine, leucine, and isoleucine, which are involved in the plant growth process. | |
| Record name | Orthosulfamuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Very fine white powder with a tendency to form clumps | |
CAS No. |
213464-77-8 | |
| Record name | Orthosulfamuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213464-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orthosulfamuron [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213464778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orthosulfamuron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Orthosulfamuron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORTHOSULFAMURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RO0AIV9EYN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Orthosulfamuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
157 °C | |
| Record name | Orthosulfamuron | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7888 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


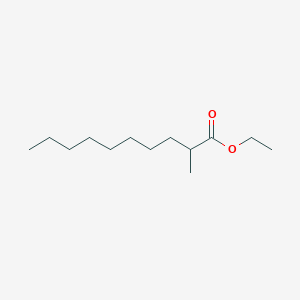
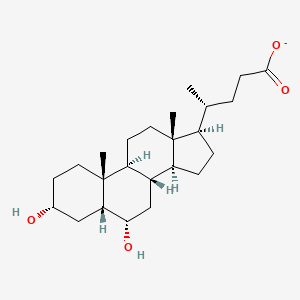
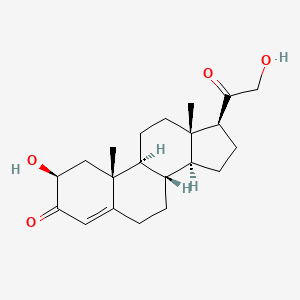


![(1S,2R,4R,7E)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1249321.png)
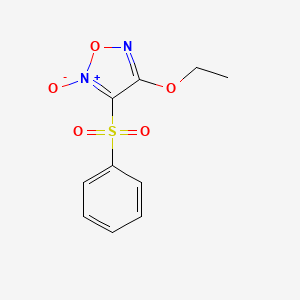
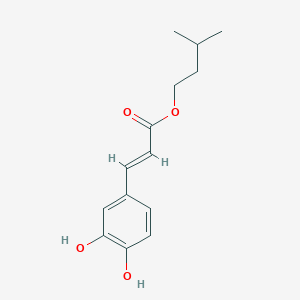
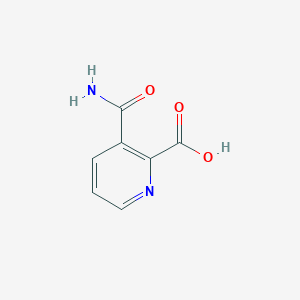
![3-[4-(6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]propane-1,2-diol](/img/structure/B1249326.png)
